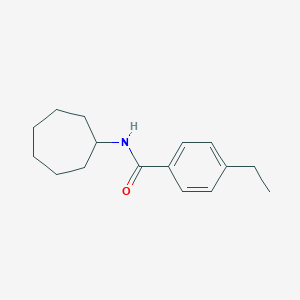
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMMA-2 is a derivative of acetaminophen, a widely used analgesic drug. The synthesis of HMMA-2 involves the reaction of 3-hydroxy-4-methylacetanilide and 4-methoxyphenylboronic acid, followed by N-acylation with acetic anhydride.
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves inhibition of the COX enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to have antioxidant properties. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide can reduce oxidative stress in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for lab experiments is its high purity and yield. The synthesis method has been optimized to yield high purity and yield of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. This makes it easier to conduct experiments with consistent results.
One of the limitations of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for lab experiments is its potential toxicity. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide can cause liver toxicity in animal models at high doses. Careful consideration should be given to the dosage and administration of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. One area of research is the development of more potent analogs of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. Another area of research is the development of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for clinical use. Clinical trials will be needed to determine the safety and efficacy of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide in humans.
Conclusion
In conclusion, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves a multi-step process that has been optimized to yield high purity and yield of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential analgesic and anti-inflammatory properties. The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves inhibition of the COX enzyme. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects, including antioxidant properties. One of the advantages of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for lab experiments is its high purity and yield, while one of the limitations is its potential toxicity. There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide, including the development of more potent analogs and clinical trials for human use.
Synthesemethoden
The synthesis method of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves a multi-step process. First, 3-hydroxy-4-methylacetanilide and 4-methoxyphenylboronic acid are reacted in the presence of a palladium catalyst to form the corresponding arylated product. The resulting product is then subjected to N-acylation with acetic anhydride to yield N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. This synthesis method has been optimized to yield high purity and yield of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its analgesic properties. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has a similar mechanism of action to acetaminophen, which involves inhibition of the cyclooxygenase (COX) enzyme. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to be more effective than acetaminophen in reducing pain in animal models.
In addition to its analgesic properties, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has also been studied for its anti-inflammatory effects. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide can reduce inflammation in animal models of arthritis and colitis. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-6-13(10-15(11)18)17-16(19)9-12-4-7-14(20-2)8-5-12/h3-8,10,18H,9H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
FWHSYTGVSJIFLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)
![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
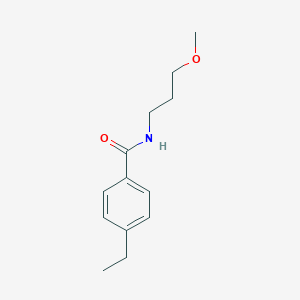
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)
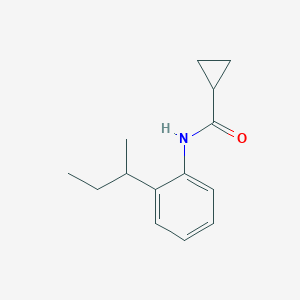


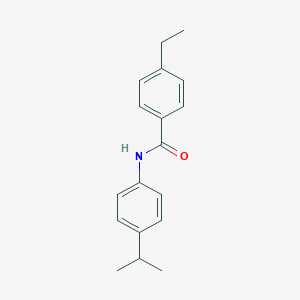
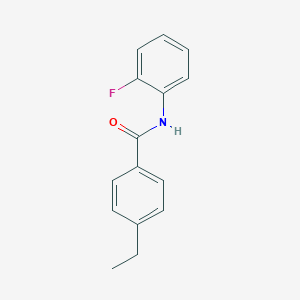

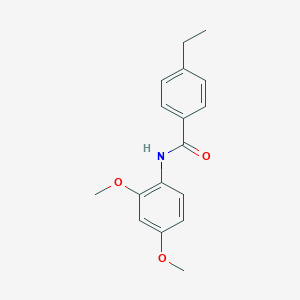
![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)

